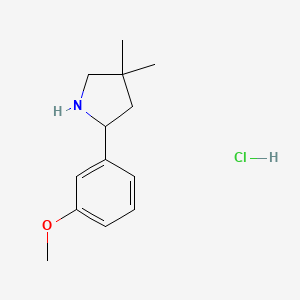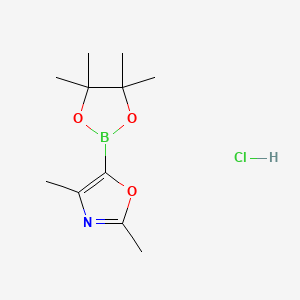
2-Methyl-1,2-oxazinan-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-oxazinan-4-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes. These compounds are known for their significant biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-oxazinan-4-ol hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using a Brønsted acid catalyst such as silica-supported perchloric acid (HClO4) in methanol . This method is eco-friendly and operates under mild reaction conditions, yielding the desired oxazinanone in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of the industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-oxazinan-4-ol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Reduced oxazinanol derivatives.
Substitution: Substituted oxazinanol derivatives.
Applications De Recherche Scientifique
2-Methyl-1,2-oxazinan-4-ol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2-oxazinan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, its anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators .
Comparaison Avec Des Composés Similaires
2-Methyl-1,2-oxazinan-4-ol hydrochloride can be compared with other similar compounds such as:
1,3-Oxazinan-2-one: Another oxazinanone derivative with similar biological activities.
Oxazolidinones: A class of compounds with antibacterial properties, used in the treatment of infections.
Carbamate derivatives: Compounds with diverse applications in agriculture and medicine.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
2-methyloxazinan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6-4-5(7)2-3-8-6;/h5,7H,2-4H2,1H3;1H |
Clé InChI |
XBTUPVLSMAWJLG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CCO1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)


![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)


![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)


